6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a combination of benzodioxole, pyrazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a suitable diketone.
Coupling of the benzodioxole and pyrazole units: This step often requires a palladium-catalyzed cross-coupling reaction.
Formation of the chromenone ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes like topoisomerase or kinases, leading to cell cycle arrest and apoptosis. The benzodioxole and pyrazole moieties are crucial for binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C21H18N2O5/c1-10-5-17-20(11(2)6-18(24)28-17)21(25)19(10)14-8-13(22-23-14)12-3-4-15-16(7-12)27-9-26-15/h3-7,13,22,25H,8-9H2,1-2H3 |
InChI Key |
XKNUSXPXDSTJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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